molecular formula C12H10N2O2 B2516459 (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid CAS No. 199679-03-3

(E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid

Cat. No.: B2516459
CAS No.: 199679-03-3
M. Wt: 214.224
InChI Key: VTPHRTMDCPLTTK-ZZXKWVIFSA-N
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Description

(E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-(1H-imidazol-1-yl)benzaldehyde with acrylic acid under basic conditions, often using sodium hydroxide in methanol as the solvent . The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or alkanes, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid is unique due to its combination of an imidazole ring and an acrylic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(E)-3-(4-imidazol-1-ylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)6-3-10-1-4-11(5-2-10)14-8-7-13-9-14/h1-9H,(H,15,16)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPHRTMDCPLTTK-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670332
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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